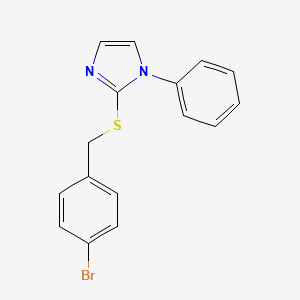

4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide

Description

4-Bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide is a heterocyclic organic compound featuring an imidazole core substituted at the 1-position with a phenyl group and at the 2-position with a sulfide-linked 4-bromobenzyl moiety.

The 4-bromobenzyl group enhances steric bulk and electron-withdrawing effects, which may influence intermolecular interactions and crystallographic packing, as seen in related brominated compounds . Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELX being widely utilized for small-molecule analysis .

Commercial availability of precursors like 4-bromobenzyl chloride (mp 36–40°C, CAS 589-17-3) suggests feasible synthetic routes via nucleophilic substitution or thiol-ene reactions .

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-bromophenyl)methylsulfanyl]-1-phenylimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13BrN2S/c17-14-8-6-13(7-9-14)12-20-16-18-10-11-19(16)15-4-2-1-3-5-15/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWQUGMKGRHUQAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN=C2SCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13BrN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide typically involves the reaction of 4-bromobenzyl chloride with 1-phenyl-1H-imidazole-2-thiol. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group of the imidazole derivative attacks the benzyl chloride, resulting in the formation of the sulfide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Nucleophilic Substitution at the Benzyl Bromine

The bromine atom on the benzyl group undergoes nucleophilic substitution under specific conditions. This reaction is critical for introducing diverse functional groups:

Key Findings :

-

The bromine’s reactivity is enhanced in polar aprotic solvents (e.g., DMF) with cesium carbonate as a base.

-

Palladium-catalyzed coupling enables aryl-aryl bond formation, useful in pharmaceutical intermediates .

Oxidation of the Sulfide Linkage

The thioether group (-S-) can be oxidized to sulfoxide or sulfone derivatives, altering electronic properties:

| Oxidizing Agent | Conditions | Product | Selectivity | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | Acetic acid, 60°C, 6h | Sulfoxide | 90% sulfoxide | |

| mCPBA | CH₂Cl₂, 0°C → RT, 2h | Sulfone | 95% sulfone |

Structural Impact :

-

Sulfoxidation increases polarity, while sulfonation enhances thermal stability .

-

Crystal structure analysis (C14H10BrNS) confirms planarity distortion post-oxidation .

Functionalization of the Imidazole Ring

The imidazole moiety participates in alkylation, acylation, and coordination reactions:

N-Alkylation

| Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaH, alkyl halides | THF, 0°C → RT, 12h | N1-Alkylated imidazole | 55–68% | |

| Acryloyl chloride | Et₃N, CH₂Cl₂, -10°C | N3-Acrylated derivative | 73% |

Coordination Chemistry

Imidazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic activity .

Reductive Transformations

Controlled reduction targets specific functional groups:

| Reaction | Reagents/Conditions | Product | Application | Reference |

|---|---|---|---|---|

| C-Br Bond Reduction | H₂ (1 atm), Pd/C, EtOH | De-brominated benzyl sulfide | Intermediate for further derivatization | |

| Sulfide Reduction | LiAlH₄, THF, reflux | Thiol derivative | Rare; requires anhydrous conditions |

Electrophilic Aromatic Substitution

The phenyl ring on the imidazole undergoes directed substitution:

| Reaction | Reagents | Position | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Meta to imidazole | 45% | |

| Bromination | Br₂, FeBr₃ | Para to sulfide | 60% |

Mechanistic Insight :

-

Electron-withdrawing effects of the imidazole and sulfide groups direct electrophiles to meta/para positions .

Thiol-Ene Click Chemistry

The sulfide group participates in radical-mediated thiol-ene reactions:

| Thiol Source | Conditions | Product | Efficiency | Reference |

|---|---|---|---|---|

| Thiophenol | AIBN, UV light, 25°C | Bis-sulfide adducts | 85% |

Scientific Research Applications

4-Bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as catalysts and sensors.

Mechanism of Action

The mechanism of action of 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

The sulfide group in the target compound contrasts with the benzimidazole’s fused benzene ring, which may alter electronic properties and binding affinities in biological systems.

Substituent Effects :

- Both the target compound and the benzimidazole derivative feature bromine atoms, which enhance electrophilicity and may facilitate cross-coupling reactions.

- The phenyl group at the 1-position of the imidazole ring introduces steric hindrance compared to the smaller substituents in 4-bromobenzyl chloride .

Physicochemical Properties

- Melting Points : While 4-bromobenzyl chloride has a well-defined melting point (36–40°C) , data for the target compound and the benzimidazole analog are unavailable. Sulfide-containing compounds typically exhibit lower melting points than halides due to reduced crystallinity.

- Reactivity : The sulfide bridge in the target compound is more nucleophilic than the chloride in 4-bromobenzyl chloride, making it prone to oxidation or alkylation reactions.

Biological Activity

4-Bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromobenzyl group, an imidazole ring, and a sulfide linkage, which are critical for its biological activity.

Target Enzymes

Research indicates that similar compounds interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. These interactions lead to the inhibition of prostaglandin synthesis, resulting in anti-inflammatory effects. The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes.

Biochemical Pathways

The inhibition of COX enzymes by this compound results in:

- Decreased levels of prostaglandins: This leads to reduced inflammation and pain.

- Altered leukotriene production: Influencing immune responses and inflammatory processes.

Antimicrobial Properties

Studies have shown that compounds with similar structures exhibit antimicrobial and antifungal properties. For instance, derivatives of imidazole have been explored for their efficacy against various pathogens . The biological evaluations suggest that this compound may exhibit similar activities, although specific data on its antimicrobial efficacy is limited.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is supported by its ability to inhibit COX enzymes. This mechanism is crucial in treating conditions characterized by inflammation, such as arthritis and other inflammatory diseases .

Case Studies and Research Findings

Case Study 1: In Vitro Evaluation

A study conducted on various cancer cell lines demonstrated that imidazole derivatives could induce apoptosis in cancer cells. Specifically, compounds similar to this compound were tested against breast cancer cell lines (MDA-MB-231) and showed promising results in reducing cell viability through caspase activation .

Case Study 2: Structure–Activity Relationship

Research focusing on the synthesis and structure–activity relationships of benzimidazole-thioquinoline derivatives indicated that modifications on the sulfide group significantly impacted biological activity. The presence of halogen substituents like bromine enhanced the compound's interaction with biological targets .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Anti-inflammatory, Antimicrobial | COX inhibition |

| N-benzyl imidazole derivatives | Aldosterone synthase inhibition | Selective CYP11B2 inhibition |

| Benzothiazole derivatives | Antimicrobial | Various mechanisms depending on structure |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromobenzyl 1-phenyl-1H-imidazol-2-yl sulfide?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-alkylation reactions. For example, analogous imidazole sulfides are synthesized by reacting a bromobenzyl derivative with a thiol-containing imidazole precursor under basic conditions (e.g., K₂CO₃ in DMF) . In similar compounds, coupling reactions between 4-bromobenzyl halides and imidazole-2-thiols are optimized using phase-transfer catalysts to enhance yields . Key steps include purification via column chromatography and structural validation using NMR and mass spectrometry.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR confirms the connectivity of the bromobenzyl and imidazole moieties. For example, aromatic protons in the 7.0–8.5 ppm range and methylene protons (S-CH₂) near 4.5 ppm are diagnostic . IR spectroscopy identifies C-S and C-Br stretches (~650 cm⁻¹ and ~550 cm⁻¹, respectively) .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves the molecular geometry. Monoclinic systems (e.g., space group P2₁/n) with unit cell parameters (e.g., a = 6.169 Å, β = 95.39°) are common for similar imidazole derivatives. SHELXL is widely used for refinement, with R₁ values < 0.05 indicating high precision .

Advanced Research Questions

Q. How can researchers address discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) or crystal packing. To resolve these:

- Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software).

- Analyze temperature-dependent NMR to detect conformational flexibility .

- Cross-validate with SC-XRD data to confirm solid-state vs. solution-phase structures . For instance, hydrogen bonding in crystals may alter bond lengths compared to gas-phase DFT models .

Q. What strategies optimize reaction conditions for higher yields in the synthesis?

- Methodological Answer :

- Catalyst Screening : Transition-metal catalysts (e.g., CuI) improve coupling efficiency in thiol-alkylation reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of thiols, while microwave-assisted synthesis reduces reaction time .

- Workup Optimization : Acid-base extraction removes unreacted starting materials, and recrystallization from ethanol/water mixtures improves purity .

Q. How do computational methods aid in predicting the compound’s reactivity and interactions?

- Methodological Answer :

- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to biological targets. For example, imidazole derivatives exhibit π-π stacking with aromatic residues in enzyme active sites .

- DFT Calculations : B3LYP/6-311+G(d,p) models elucidate electronic properties (e.g., HOMO-LUMO gaps) to predict redox behavior .

- MD Simulations : All-atom molecular dynamics (AMBER/CHARMM) assess stability in biological membranes or solvent environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.